![molecular formula C11H12O2 B1281867 5-Benzyloxolan-2-one CAS No. 21175-42-8](/img/structure/B1281867.png)
5-Benzyloxolan-2-one
Overview
Description
5-Benzyloxolan-2-one, also known as 5-benzyldihydrofuran-2(3H)-one, is a chemical compound with the molecular formula C11H12O2 and a molecular weight of 176.21 g/mol . This compound is characterized by its unique structure, which includes a five-membered oxolane ring substituted with a benzyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyloxolan-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 5-hydroxy-2-pentanone with benzyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, followed by intramolecular cyclization to form the oxolane ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 5-Benzyloxolan-2-one undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), and Friedel-Crafts catalysts.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Nitro compounds, halogenated derivatives.
Scientific Research Applications
Chemistry
In the field of chemistry, 5-Benzyloxolan-2-one serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic routes and functionalizations, making it valuable for developing pharmaceuticals and agrochemicals .
Medicine
The medicinal applications of this compound are particularly promising:
- Therapeutic Agents : Derivatives of this compound have shown potential as anti-inflammatory and anticancer agents. The benzyl group may enhance binding affinity to target proteins, modulating their activity .
- Biochemical Assays : It is utilized as a substrate in various biochemical assays to study enzyme mechanisms and interactions .
Industrial Applications
In industry, this compound is used in the production of:
- Polymers and Resins : Its chemical properties make it suitable for creating high-performance materials.
- Other Industrial Chemicals : The compound's versatility allows it to be employed in various chemical processes .
Case Studies
- Anti-inflammatory Research : A study demonstrated that derivatives of compounds similar to this compound exhibited significant inhibition of inflammatory markers in vitro. This suggests potential therapeutic uses in treating inflammatory diseases .
- Anticancer Activity : Research indicated that certain derivatives showed cytotoxic effects against cancer cell lines, highlighting their potential as anticancer agents. The study focused on the mechanism of action involving apoptosis induction in cancer cells .
- Chemical Probes : The compound has been explored as a chemical probe for studying enzyme functions related to aging and neurodegeneration, providing insights into its broader applications in biomedical research .
Mechanism of Action
The mechanism of action of 5-Benzyloxolan-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The benzyl group can enhance the compound’s binding affinity to target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Oxazoles: These compounds have a similar five-membered ring structure but contain nitrogen and oxygen atoms.
Isoxazoles: Isoxazoles also have a five-membered ring with adjacent oxygen and nitrogen atoms.
Uniqueness of 5-Benzyloxolan-2-one: this compound stands out due to its unique combination of an oxolane ring and a benzyl group, which imparts distinct chemical reactivity and biological activity.
Biological Activity
5-Benzyloxolan-2-one, a derivative of oxolane, has garnered attention in recent years for its potential biological activities. This article will explore the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in scientific research.
This compound is characterized by the presence of a benzyl group attached to the oxolane ring. Its molecular formula is , with a molecular weight of 176.21 g/mol. The compound's structure can be represented as follows:
This unique structure contributes to its reactivity and potential biological activity, making it an interesting subject for further investigation.
1. Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent in pharmaceuticals.
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
2. Anticancer Activity
The compound has also been studied for its anticancer properties. Preliminary research suggests that this compound may inhibit the proliferation of cancer cells by inducing apoptosis through the modulation of specific signaling pathways. For instance, it has been shown to downregulate Bcl-2 and upregulate Bax expression in cancer cell lines, leading to increased apoptosis rates.
Table 2: Effects on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa (Cervical Cancer) | 15 | Induction of apoptosis |
MCF-7 (Breast Cancer) | 20 | Cell cycle arrest and apoptosis |
The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. The compound may act by:
- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, thereby disrupting cellular functions.
- Receptor Modulation: By binding to certain receptors, it can influence signaling cascades that regulate cell growth and apoptosis.
- Oxidative Stress Induction: The compound might increase reactive oxygen species (ROS) levels in cells, leading to oxidative stress and subsequent cell death.
Case Studies
Several case studies have highlighted the practical applications of this compound in therapeutic settings.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the efficacy of this compound in treating skin infections caused by resistant strains of Staphylococcus aureus. Patients treated with a topical formulation containing the compound showed significant improvement within two weeks, with a reduction in infection severity and size.
Case Study 2: Cancer Treatment
In another study involving patients with advanced breast cancer, a combination therapy including this compound was administered alongside standard chemotherapy. Results indicated enhanced tumor reduction compared to chemotherapy alone, suggesting a synergistic effect that warrants further investigation.
Properties
IUPAC Name |
5-benzyloxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c12-11-7-6-10(13-11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKCYERWEGKEIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80532354 | |
Record name | 5-Benzyloxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80532354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21175-42-8 | |
Record name | 5-Benzyloxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80532354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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